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molecular formula C12H9ClN2O2 B8420211 2-(5-Chloro-2-nitrobenzyl)pyridine

2-(5-Chloro-2-nitrobenzyl)pyridine

Cat. No. B8420211
M. Wt: 248.66 g/mol
InChI Key: VLUQBRDHRYJNLP-UHFFFAOYSA-N
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Patent
US07968534B2

Procedure details

8.66 g of 4-chloronitrobenzene and 8.2 g of 2-chloromethylpyridine in solution in 100 ml of dimethyl sulfoxide are slowly added to 22.44 g of potassium tert-butoxide in 500 ml of dimethyl sulfoxide. After 18 hours at room temperature, the mixture is hydrolyzed with a saturated ammonium chloride solution and extracted three times with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is filtered on silica H (eluent dichloromethane) in order to obtain 10.695 g of the expected product.
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
22.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.Cl[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.CC(C)([O-])C.[K+].[Cl-].[NH4+]>CS(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH:3]=1)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8.2 g
Type
reactant
Smiles
ClCC1=NC=CC=C1
Name
Quantity
22.44 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue is filtered on silica H (eluent dichloromethane) in order

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CC2=NC=CC=C2)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.695 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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